

Application Notes and Protocols: Diisopropylfluorophosphate (DFP) as a Tool Compound in Neurobiology

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Compound of Interest

Compound Name: *Thiopyrophosphoric acid, tetramethyl ester*

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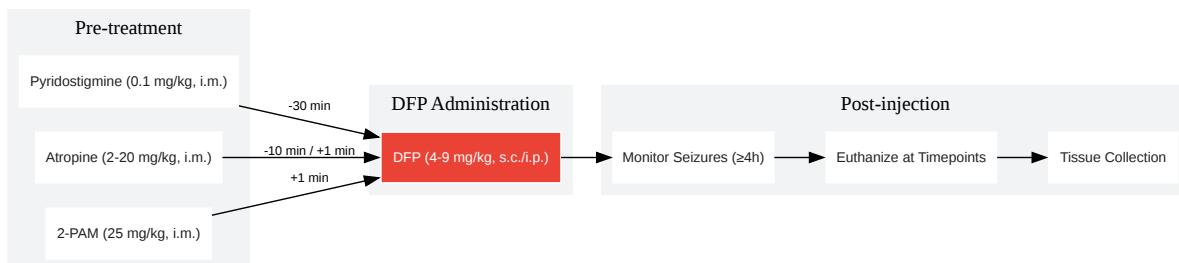
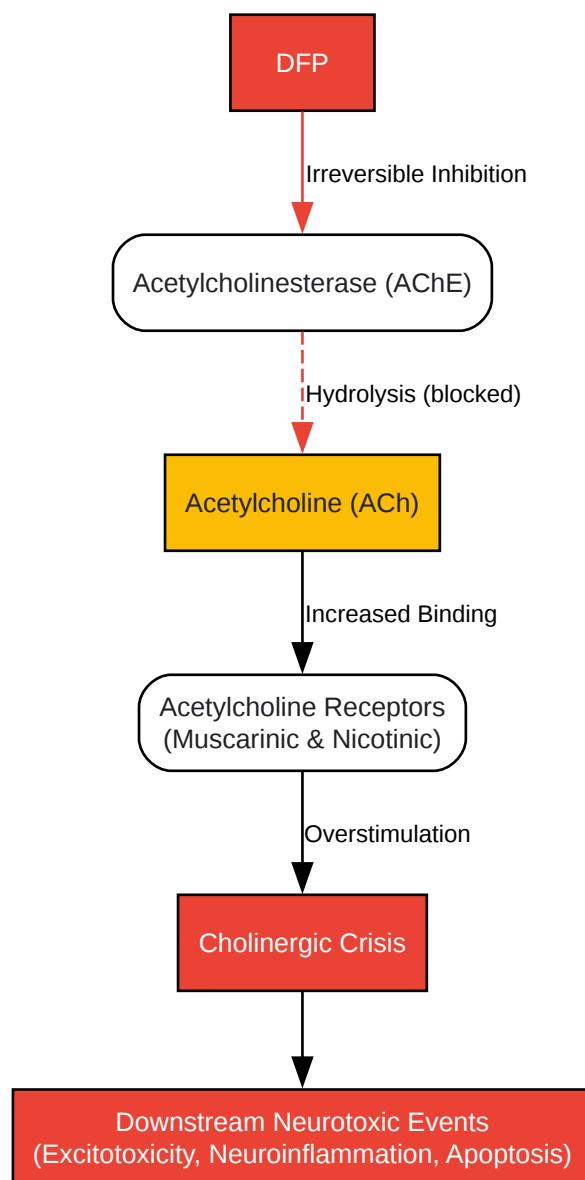
Disclaimer: Information on the specific use of tetramethyl thiopyrophosphate (TMTP) as a tool compound in neurobiology is limited in the current scientific literature. Therefore, these application notes and protocols will focus on a well-characterized and widely used organophosphate, Diisopropylfluorophosphate (DFP), as a representative tool compound for studying organophosphate-induced neurotoxicity and acetylcholinesterase inhibition. The principles and protocols described herein are generally applicable to the study of other organophosphates.

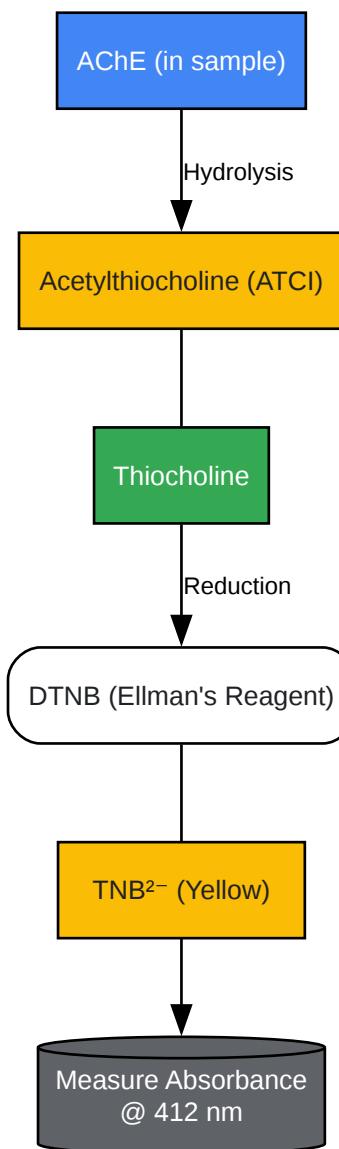
Introduction

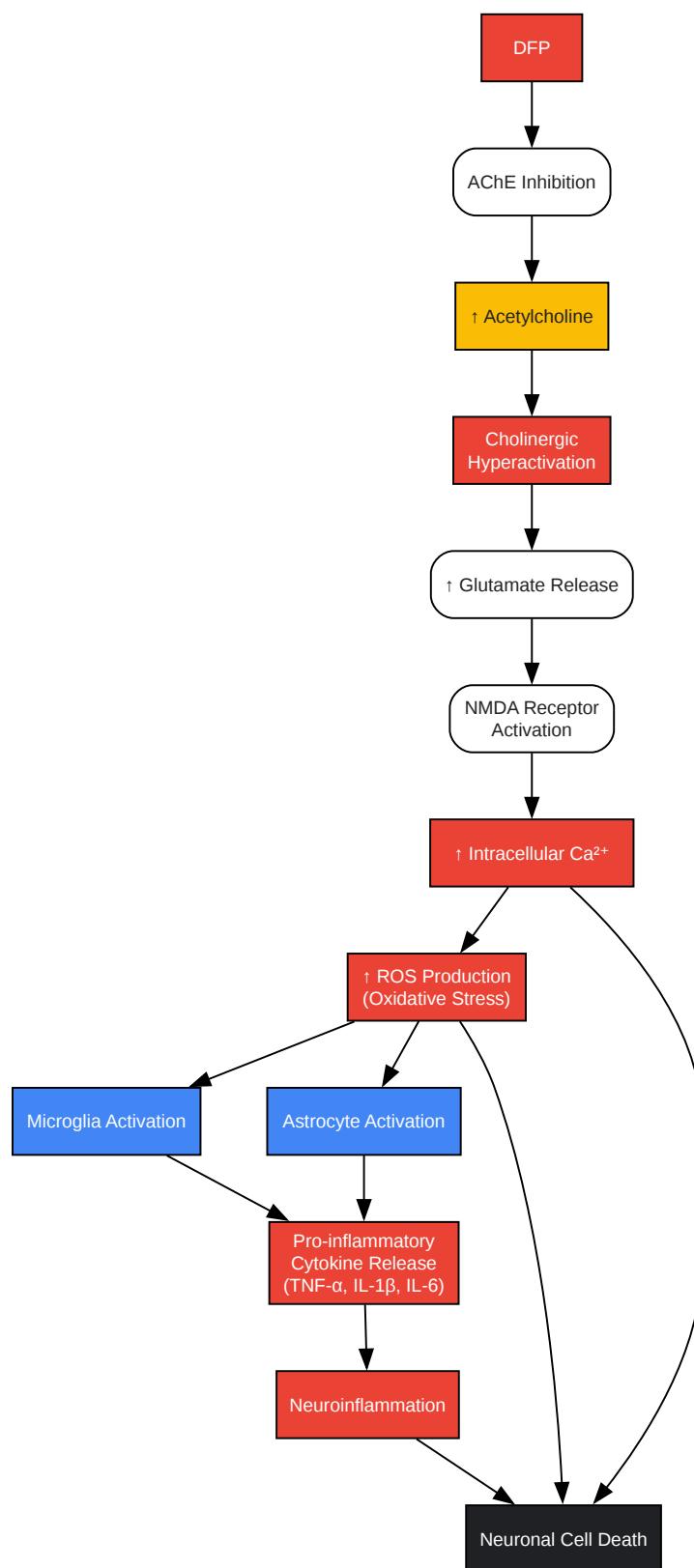
Diisopropylfluorophosphate (DFP) is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^{[1][2]} This property makes DFP a valuable tool compound in neurobiology for studying the consequences of cholinergic system overstimulation, mimicking the effects of nerve agents like sarin, and investigating the mechanisms of organophosphate-induced neurotoxicity.^{[1][2][3]} Its use in both in vitro and in vivo models has significantly contributed to our understanding of neurodegenerative processes, neuroinflammation, and the development of potential therapeutic interventions for organophosphate poisoning.^{[1][4][5]}

Mechanism of Action

The primary mechanism of action for DFP is the irreversible inhibition of AChE. DFP forms a stable covalent bond with the serine residue in the active site of AChE, rendering the enzyme non-functional.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic acetylcholine receptors.[1][4] This cholinergic crisis is the initial trigger for a cascade of downstream events, including excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death.[1][4][6]





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References

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